molecular formula C13H19NO B377427 N-(2-methylphenyl)hexanamide

N-(2-methylphenyl)hexanamide

Cat. No.: B377427
M. Wt: 205.3g/mol
InChI Key: YUQHSXGKCSFELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methylphenyl)hexanamide is a secondary amide derivative characterized by a hexanoyl chain (C6) linked to a 2-methyl-substituted aniline moiety.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3g/mol

IUPAC Name

N-(2-methylphenyl)hexanamide

InChI

InChI=1S/C13H19NO/c1-3-4-5-10-13(15)14-12-9-7-6-8-11(12)2/h6-9H,3-5,10H2,1-2H3,(H,14,15)

InChI Key

YUQHSXGKCSFELN-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=CC=C1C

Canonical SMILES

CCCCCC(=O)NC1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Diversity Across Hexanamide Derivatives

Hexanamide scaffolds exhibit varied biological roles depending on substituents:

  • Enzyme Inhibition :
    • N-Methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide : Potent CYP450 inhibitor (IC50 = 13 µM) targeting arachidonic acid metabolism .
  • Antimalarial Activity :
    • N-[2-(1H-Indol-3-yl)ethyl]hexanamide : Blocks melatonin-induced synchronization in Plasmodium falciparum .

Data Table: Key Analogs of N-(2-Methylphenyl)hexanamide

Compound Substituent Chain Length Biological Activity (IC50) Key Interaction/Application References
N-(2-Nitrophenyl)hexanamide 2-NO₂ C6 79 µM (QS antagonism) Hydrogen bond with Trp66
N-Phenylhexanamide None C6 79 µM (QS antagonism) Compensatory hydrophobic binding
N-(2-Nitrophenyl)butyramide 2-NO₂ C4 Active Nitro-dependent binding
N-Phenylbutyramide None C4 Inactive Insufficient chain length
N-Methylsulfonyl derivative 2-Propargyloxy C6 13 µM (CYP inhibition) Mechanism-based CYP450 inhibition

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